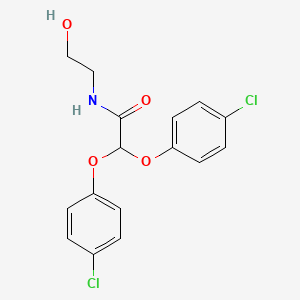![molecular formula C24H23NO2 B14611010 3-(Benzyloxy)-5-[(benzyloxy)methyl]-2,4-diethenylpyridine CAS No. 60331-27-3](/img/structure/B14611010.png)
3-(Benzyloxy)-5-[(benzyloxy)methyl]-2,4-diethenylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzyloxy)-5-[(benzyloxy)methyl]-2,4-diethenylpyridine is a complex organic compound characterized by its unique structure, which includes benzyloxy groups and diethenyl substitutions on a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-5-[(benzyloxy)methyl]-2,4-diethenylpyridine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(Benzyloxy)-5-[(benzyloxy)methyl]-2,4-diethenylpyridine undergoes various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ethenyl groups to ethyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include benzaldehyde, benzoic acid, ethyl-substituted pyridines, and various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
3-(Benzyloxy)-5-[(benzyloxy)methyl]-2,4-diethenylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mecanismo De Acción
The mechanism of action of 3-(Benzyloxy)-5-[(benzyloxy)methyl]-2,4-diethenylpyridine involves its interaction with various molecular targets. The benzyloxy groups can participate in hydrogen bonding and π-π interactions, while the ethenyl groups can undergo addition reactions. These interactions and reactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-(Benzyloxy)-2-methyl-3-nitrobenzene: This compound has a similar benzyloxy group but differs in its nitro substitution and lack of ethenyl groups.
Methyl 3-(benzyloxy)propanoate: Another compound with a benzyloxy group, but with a different core structure and functional groups.
Uniqueness
3-(Benzyloxy)-5-[(benzyloxy)methyl]-2,4-diethenylpyridine is unique due to its combination of benzyloxy and diethenyl substitutions on a pyridine ring
Propiedades
Número CAS |
60331-27-3 |
|---|---|
Fórmula molecular |
C24H23NO2 |
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
2,4-bis(ethenyl)-3-phenylmethoxy-5-(phenylmethoxymethyl)pyridine |
InChI |
InChI=1S/C24H23NO2/c1-3-22-21(18-26-16-19-11-7-5-8-12-19)15-25-23(4-2)24(22)27-17-20-13-9-6-10-14-20/h3-15H,1-2,16-18H2 |
Clave InChI |
NZJXFIKGAUHCMH-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=C(C(=NC=C1COCC2=CC=CC=C2)C=C)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



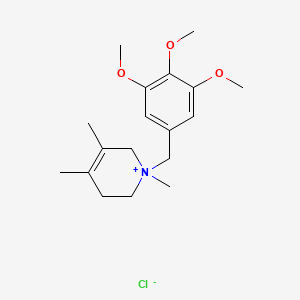
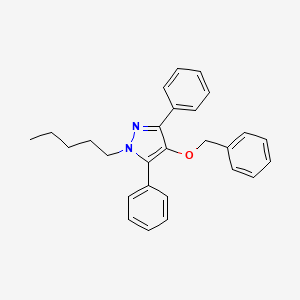
![2H-Cyclopenta[b]furan-2-one, 4,5,6,6a-tetrahydro-3-methyl-](/img/structure/B14610959.png)
![2,2'-[(4-{(E)-[4-(1H-Imidazol-2-yl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14610962.png)
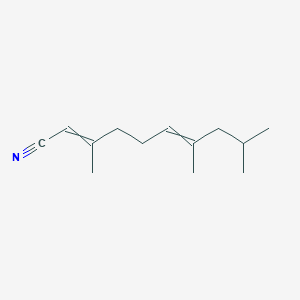
![1-Phenylbicyclo[3.2.0]hept-6-ene](/img/structure/B14610977.png)
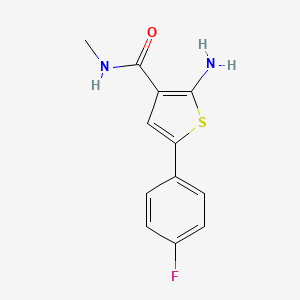
![N-{3-[(Butan-2-yl)oxy]phenyl}-2-iodobenzamide](/img/structure/B14610988.png)
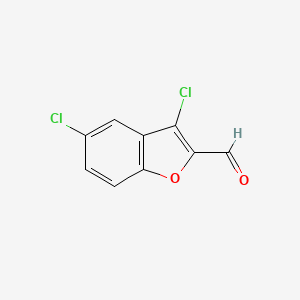
![{2-[(4-Chloro-3-fluorophenyl)sulfanyl]phenyl}acetonitrile](/img/structure/B14610997.png)
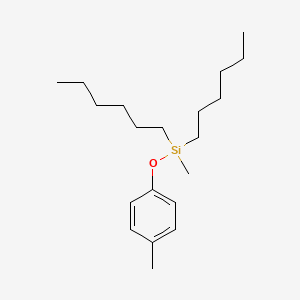
![5-[(3,4-Dimethoxyphenyl)methyl]hexahydropyrimidine-2,4,6-trione](/img/structure/B14611012.png)
